
Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy-oxoethyl group, and a naphthyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Methoxy-Oxoethyl Group: This step involves the alkylation of the naphthyridine core with a methoxy-oxoethyl halide under basic conditions.
Addition of the Tert-Butyl Group: The final step includes the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-oxoethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the naphthyridine core, converting it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy-oxoethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated naphthyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate serves as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry
In materials science, the compound can be used in the synthesis of novel materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism by which tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 7-(2-ethoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Tert-butyl 7-(2-hydroxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Uniqueness
Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to the presence of the methoxy-oxoethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interactions with biological targets, differentiating it from similar compounds.
Propiedades
Número CAS |
1416440-55-5 |
|---|---|
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-11-8-9-19(16(21)23-17(2,3)4)15-13(11)7-6-12(18-15)10-14(20)22-5/h6-7,11H,8-10H2,1-5H3 |
Clave InChI |
ZOHCPNRSQXYJIY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(C2=C1C=CC(=N2)CC(=O)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
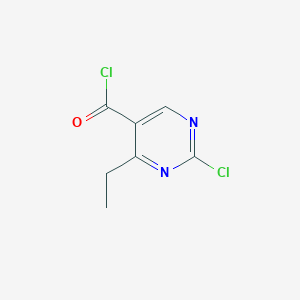

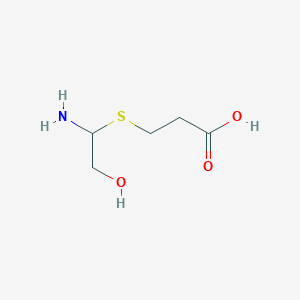
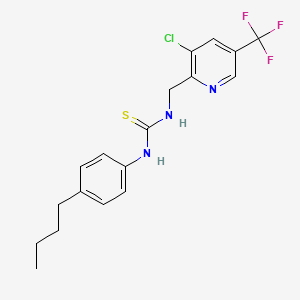
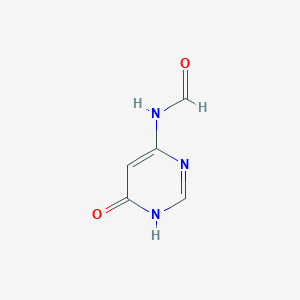
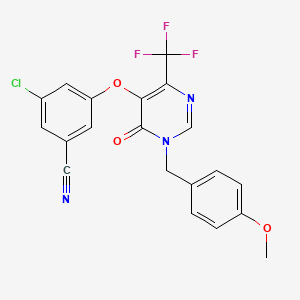
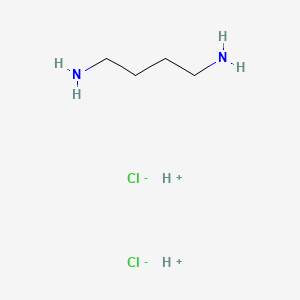
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
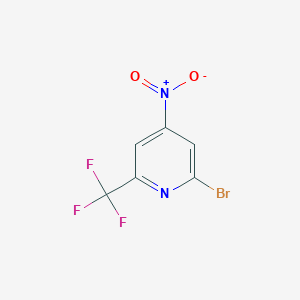
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)
